molecular formula C8H4F2N2O4 B12874276 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole

2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole

Katalognummer: B12874276
Molekulargewicht: 230.12 g/mol
InChI-Schlüssel: KFHQVYXALUCWHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole can be achieved through several methods. One common approach involves the use of difluoromethylation reactions. For instance, difluoromethylation of oxazole derivatives can be performed using difluorocarbene or copper(I) difluorocarbene complexes . Another method involves the use of fluorinated cyclopropanes as starting materials, which are prepared using iron(III) trifluoroethylidene complexes or free difluorocarbene .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogenation catalysts for reduction reactions, and oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes through non-covalent interactions, leading to its biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole include other oxazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of difluoromethoxy and nitro groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H4F2N2O4

Molekulargewicht

230.12 g/mol

IUPAC-Name

2-(difluoromethoxy)-7-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H4F2N2O4/c9-7(10)16-8-11-4-2-1-3-5(12(13)14)6(4)15-8/h1-3,7H

InChI-Schlüssel

KFHQVYXALUCWHH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.